Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)
Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Bromomethyl-2-chloro-1-methoxybenzene, a key building block in synthetic organic chemistry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of pharmacologically active molecules.
Core Data Presentation
The following tables summarize the key quantitative data for 4-Bromomethyl-2-chloro-1-methoxybenzene and its immediate precursor, 2-Chloro-1-methoxy-4-methylbenzene.
Table 1: Physicochemical Properties of 4-Bromomethyl-2-chloro-1-methoxybenzene
| Property | Value | Source(s) |
| CAS Number | 320407-92-9 | Multiple |
| Molecular Formula | C₈H₈BrClO | Multiple |
| Molecular Weight | 235.51 g/mol | Multiple |
| Appearance | Powder | [1] |
| Melting Point | 52-53 °C | [1] |
| Boiling Point | 272.95 °C at 760 mmHg | [2][3] |
| Density | 1.521 g/cm³ | [2][3] |
| Flash Point | 118.876 °C | [2][3] |
| InChI Key | BDYJMOYDXJQHFS-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(CBr)C=C1Cl | [4] |
Table 2: Physicochemical Properties of Precursor 2-Chloro-1-methoxy-4-methylbenzene
| Property | Value | Source(s) |
| CAS Number | 22002-44-4 | [5] |
| Molecular Formula | C₈H₉ClO | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Boiling Point | 210.4 °C at 760 mmHg | [5] |
| Density | 1.1 g/cm³ | [5] |
Experimental Protocols
The following section details a plausible and robust experimental protocol for the synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene via free-radical bromination of its corresponding methylbenzene precursor. This protocol is adapted from established methodologies for similar transformations.
Synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene
Objective: To synthesize 4-Bromomethyl-2-chloro-1-methoxybenzene from 2-Chloro-1-methoxy-4-methylbenzene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
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2-Chloro-1-methoxy-4-methylbenzene (1.0 equivalent)
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N-Bromosuccinimide (NBS) (1.05 equivalents)
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Azobisisobutyronitrile (AIBN) (0.02 equivalents)
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Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-methoxy-4-methylbenzene (1.0 eq.).
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Reagent Addition: Add the solvent (e.g., carbon tetrachloride) to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
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Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
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Work-up:
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
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Combine the filtrates and transfer to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 4-Bromomethyl-2-chloro-1-methoxybenzene can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white powder.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a potential application context in drug discovery.
Caption: Synthetic workflow for 4-Bromomethyl-2-chloro-1-methoxybenzene.
While 4-Bromomethyl-2-chloro-1-methoxybenzene does not have a direct known biological signaling pathway, its structural analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, the structurally related 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene is a crucial building block for Dapagliflozin, a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. The following diagram illustrates the mechanism of action for this class of drugs.
Caption: Mechanism of SGLT2 inhibitors in promoting urinary glucose excretion.



